molecular formula C7H7Cl2N3O2 B12898170 Ethyl (4,6-dichloropyrimidin-5-yl)carbamate CAS No. 72772-82-8

Ethyl (4,6-dichloropyrimidin-5-yl)carbamate

Cat. No.: B12898170
CAS No.: 72772-82-8
M. Wt: 236.05 g/mol
InChI Key: QQVWTJFAQKRODJ-UHFFFAOYSA-N
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Description

Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C7H7Cl2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dichloropyrimidin-5-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with ethyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl (4,6-dichloropyrimidin-5-yl)carbamate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl carbamate moiety differentiates it from other pyrimidine derivatives and contributes to its versatility in synthetic and research applications .

Properties

CAS No.

72772-82-8

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

ethyl N-(4,6-dichloropyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H,12,13)

InChI Key

QQVWTJFAQKRODJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

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